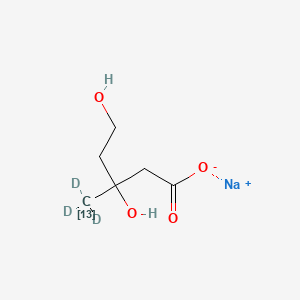

sodium;3,5-dihydroxy-3-(trideuterio(113C)methyl)pentanoate

Description

Sodium;3,5-dihydroxy-3-(trideuterio(¹³C)methyl)pentanoate is a deuterated and ¹³C-labeled sodium salt of a branched-chain pentanoic acid derivative. Its structure features hydroxyl groups at positions 3 and 5 and a trideuteriomethyl group at position 3, with isotopic labeling enhancing its utility in metabolic tracing and pharmacokinetic studies. This compound is hypothesized to interact with biological membranes and metabolic pathways, similar to other short-chain fatty acids (SCFAs), but its isotopic modifications may confer unique stability and detection advantages in research .

Properties

Molecular Formula |

C6H11NaO4 |

|---|---|

Molecular Weight |

174.15 g/mol |

IUPAC Name |

sodium;3,5-dihydroxy-3-(trideuterio(113C)methyl)pentanoate |

InChI |

InChI=1S/C6H12O4.Na/c1-6(10,2-3-7)4-5(8)9;/h7,10H,2-4H2,1H3,(H,8,9);/q;+1/p-1/i1+1D3; |

InChI Key |

RIYNLCMADQUBEM-SPZGMPHYSA-M |

Isomeric SMILES |

[2H][13C]([2H])([2H])C(CCO)(CC(=O)[O-])O.[Na+] |

Canonical SMILES |

CC(CCO)(CC(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3,5-dihydroxy-3-(trideuterio(113C)methyl)pentanoate typically involves the deuteration of mevalonic acidThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized reactors and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the deuterated product, and the final compound is often purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Sodium;3,5-dihydroxy-3-(trideuterio(113C)methyl)pentanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Sodium;3,5-dihydroxy-3-(trideuterio(113C)methyl)pentanoate has several scientific research applications:

Chemistry: Used as a labeled compound in tracer studies to investigate metabolic pathways.

Biology: Helps in studying the mevalonate pathway and its role in cell growth and proliferation.

Medicine: Potential therapeutic applications in treating diseases related to the mevalonate pathway, such as certain cancers and metabolic disorders.

Industry: Utilized in the production of deuterated compounds for various industrial applications.

Mechanism of Action

The compound exerts its effects by participating in the mevalonate pathway, which is essential for the biosynthesis of several important biomolecules. It acts as a precursor for the synthesis of sterols, dolichol, heme, and ubiquinone. The molecular targets include enzymes involved in the mevalonate pathway, such as HMG-CoA reductase .

Comparison with Similar Compounds

Sodium Valproate (Sodium 2-Propylpentanoate)

Sodium valproate, a branched-chain SCFA derivative, is a well-known anticonvulsant. Unlike the target compound, it lacks hydroxyl groups but shares a sodium salt formulation. Key differences include:

- Mechanism: Sodium valproate disorders synaptosomal plasma membranes, with potency increasing with chain length (e.g., pentanoate to octanoate) .

- Anticonvulsant Efficacy : Valproate’s membrane-disordering potency correlates with its ability to protect against pentylenetetrazol-induced seizures (ED₅₀ studies) .

- Isotopic Labeling : The target compound’s deuterium and ¹³C labels may reduce metabolic degradation, offering advantages in tracer studies.

Sodium Pentanoate (Straight-Chain SCFA)

Straight-chain sodium pentanoate is a medium-chain SCFA with documented roles in gut health and inflammation. Comparisons include:

- Biological Activity: In Crohn’s disease (CD), endogenous pentanoate levels are decreased, suggesting a role in mucosal integrity .

- Volatility: Pentanoate derivatives like methyl pentanoate are volatile aroma compounds in plants, with QTLs linked to their biosynthesis .

- Structural Differences: The target compound’s hydroxyl groups may enhance solubility but reduce lipophilicity compared to straight-chain pentanoate.

Ethyl Pentanoate and Methyl Pentanoate

These esters are volatile organic compounds (VOCs) found in fruits and plants:

- Aroma Profiles: Ethyl pentanoate contributes to fruity aromas in strawberries, with higher concentrations in specific cultivars .

- Extraction Methods: Hydrodistillation techniques yield methyl pentanoate at varying efficiencies, highlighting its stability compared to deuterated analogs .

Comparative Data Table

Research Findings and Implications

Membrane Interaction and Therapeutic Potential

- Membrane-Disordering Potency: The target compound’s hydroxyl groups may reduce its membrane-fluidizing effects compared to sodium valproate, which has a higher lipophilic index. Chain length and branching are critical determinants; octanoate derivatives exhibit 2.2× greater potency per methylene group than pentanoate .

- Anticonvulsant Correlation : Brain concentrations of SCFAs required for seizure protection align with their membrane-disordering abilities. Isotopic labeling in the target compound could refine dose-response studies .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing sodium 3,5-dihydroxy-3-(trideuterio(113C)methyl)pentanoate, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves esterification of the parent hydroxy acid followed by sodium salt formation. Isotopic labeling (deuterium and ¹³C) requires controlled deuteration and carbon-13 incorporation during precursor synthesis. For purity validation, use 1H/13C NMR to confirm structural integrity and isotopic enrichment . Thin-layer chromatography (TLC) and melting point analysis can further verify purity .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for confirming stereochemistry and isotopic labeling. For example, the 13C signal at the methyl group (113C) will show distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or electron impact MS can identify isotopic clusters (e.g., deuterium and ¹³C) and fragmentation pathways, as demonstrated in methyl pentanoate isomer studies .

- Comparative Standards : Cross-reference spectral data with databases like NIST Chemistry WebBook for analogous pentanoate derivatives .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Consult safety data sheets (SDS) for hydroxy-pentanoate derivatives, which recommend:

- Use of personal protective equipment (PPE) including gloves and goggles.

- Proper ventilation to avoid inhalation of sodium salt aerosols.

- Immediate consultation with a physician in case of exposure, as per protocols for similar compounds .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermal stability and decomposition pathways of this compound under varying conditions?

- Methodological Answer :

- Rapid Compression Machine (RCM) : Adapt methods from methyl pentanoate autoignition studies by testing at compressed pressures (15–30 bar) and temperatures (680–1050 K). Monitor ignition delays and decomposition products via gas chromatography (GC) or mass spectrometry .

- Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating rates to identify thermal degradation thresholds .

Q. What methodologies are appropriate for resolving discrepancies between experimental data and computational simulations in reactivity studies?

- Methodological Answer :

- Kinetic Mechanism Refinement : Compare experimental ignition delays (e.g., from RCM) with simulated results. Adjust rate constants for deuterium isotope effects, as isotopic substitution can alter reaction kinetics .

- Sensitivity Analysis : Identify key reactions contributing to discrepancies using tools like CHEMKIN, focusing on hydroxyl radical interactions and branching pathways .

Q. How does the isotopic labeling (deuterium and ¹³C) influence its detection and quantification in metabolic flux analysis?

- Methodological Answer :

- Isotopic Tracing : Use ¹³C-NMR to track metabolic incorporation into downstream products, leveraging the distinct chemical shift of ¹³C-methyl groups .

- Deuterium Isotope Effects : Monitor kinetic isotope effects (KIEs) in enzymatic assays, as deuterium substitution may slow reaction rates in hydroxylation or oxidation steps .

Q. What experimental approaches enable comparative analysis of oxidative behavior between this compound and structurally related esters?

- Methodological Answer :

- Premixed Flame Studies : Use molecular beam mass spectrometry (MBMS) to compare oxidation intermediates (e.g., ketones, aldehydes) in ethyl butanoate vs. methyl pentanoate flames. Analyze fuel decomposition pathways under stoichiometric (φ = 1) and fuel-rich (φ = 1.5) conditions .

- Laminar Burning Velocity Measurements : Employ spherical combustion chambers to quantify reactivity differences induced by hydroxyl and isotopic groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.